Isopimarinol
Description
Overview of Diterpenoid Chemistry in Natural Product Research
Diterpenoids are a large and structurally diverse class of natural products derived from four isoprene (B109036) units, giving them a C20 carbon skeleton. nih.gov Their intricate molecular architectures, which include various cyclic systems and a high degree of stereochemical complexity, have long made them a focal point for chemists and pharmacologists. nih.govrsc.org This structural diversity, encompassing skeletons like labdanes, clerodanes, abietanes, and pimaranes, corresponds to a broad range of biological activities. rsc.orgresearchgate.net Consequently, diterpenoids are actively investigated for their potential as therapeutic agents, with known activities including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net The field of natural product drug discovery frequently turns to diterpenoids as promising leads for developing new medicines. researchgate.net
Academic Context and Significance of Isopimarinol Studies
The academic interest in this compound and related isopimarane (B1252804) diterpenes stems from their notable biological properties. Research has highlighted their potential in addressing significant health challenges, such as combating antibiotic-resistant bacteria. nih.gov Studies focusing on isopimarane-type diterpenes have demonstrated promising antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, investigations into the anti-inflammatory effects of isopimarane diterpenoids have provided insights into their mechanisms of action, such as the inhibition of nitric oxide production and modulation of key inflammatory pathways like NF-κB. nih.gov This positions this compound and its chemical relatives as significant subjects for further research in the development of novel therapeutic compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1686-64-2 |
|---|---|
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
[(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H32O/c1-5-18(2)12-9-16-15(13-18)7-8-17-19(3,14-21)10-6-11-20(16,17)4/h5,7,16-17,21H,1,6,8-14H2,2-4H3/t16-,17-,18-,19-,20+/m0/s1 |
InChI Key |
DUEINKIQNGZKPL-VYJAJWGXSA-N |
SMILES |
CC1(CCC2C(=CCC3C2(CCCC3(C)CO)C)C1)C=C |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C1)C=C |
Canonical SMILES |
CC1(CCC2C(=CCC3C2(CCCC3(C)CO)C)C1)C=C |
Origin of Product |
United States |
Chemical Profile of Isopimarinol
The specific chemical identity of Isopimarinol is defined by its molecular structure and associated identifiers. These data are fundamental for its scientific study and characterization.
| Identifier | Value | Source |
| Chemical Formula | C₂₀H₃₂O | nist.gov, nist.gov, lookchem.com |
| Molecular Weight | 288.47 g/mol | nist.gov, nih.gov |
| IUPAC Name | [(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-yl]methanol | nih.gov |
| CAS Number | 1686-64-2 | nih.gov |
| Synonyms | Isopimarol, isopimara-7,15-dienol, 18-Hydroxy-isopimaradien | nih.gov |
Biosynthesis of Isopimarinol
The biosynthesis of Isopimarinol, like all isoprenoids, begins with simple precursor molecules. There are two primary pathways for the synthesis of the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov
In plants, diterpenes are typically synthesized via the MEP pathway located in the plastids. nih.gov This pathway produces IPP and DMAPP, which are then sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the 20-carbon precursor to all diterpenoids. From GGPP, a series of cyclization reactions catalyzed by enzymes known as diterpene synthases leads to the formation of the characteristic pimarane (B1242903) skeleton. Subsequent tailoring enzymes, such as hydroxylases, are responsible for the final modifications that yield the this compound structure.
Chemical Synthesis and Derivatization Strategies for Isopimarinol Analogs
Total Synthesis Approaches for Isopimarinol and Related Pimaranes
Total synthesis of pimarane (B1242903) diterpenoids, including the isopimarane (B1252804) skeleton, presents considerable challenges due to the presence of multiple stereocenters and the tricyclic 6,6,6-carbocyclic framework. Few total syntheses of pimaranes and isopimaranes have been reported. acs.orgnih.gov Early approaches often relied on reactions such as Robinson annulations or Diels-Alder cycloadditions to construct the requisite tricyclic structure. acs.orgnih.gov
A hallmark synthesis of the isopimarane araucarol involved a polyene cyclization strategy, although this approach yielded the desired tricycle in relatively low yield and as a mixture of isomers. acs.orgnih.gov More recent efforts have focused on developing shorter, more efficient, and enantioselective routes to access diverse pimarane structures. acs.orgnih.gov Key features in these modern total syntheses include steps like asymmetric dihydroxylation, Brønsted acid catalyzed cationic bicyclization, and mild metal-catalyzed hydrogenation reactions to rapidly assemble the core structure and introduce functionalization at various positions. acs.orgnih.gov
Total synthesis serves as a crucial method for confirming the structure of natural products and provides a platform for developing new synthetic methodologies. organic-chemistry.orgscripps.edu It also enables the synthesis of sufficient quantities of compounds for biological evaluation and the creation of analogs. organic-chemistry.org
Semisynthetic Modification of this compound Precursors
Semisynthesis offers an alternative route to this compound analogs, often starting from more readily available natural diterpenes. This approach leverages existing complex molecular scaffolds, reducing the number of synthetic steps required compared to total synthesis.
Derivatization from Isopimaric Acid
Isopimaric acid is a naturally occurring diterpenoid resin acid found in plants like Pinus nigra. caymanchem.comwikipedia.org It shares the isopimarane skeleton with this compound, differing primarily in the functional group at the C18 position (carboxylic acid in isopimaric acid vs. primary alcohol in this compound). Isopimaric acid can serve as a precursor for the semisynthesis of this compound and its derivatives.
Derivatization from isopimaric acid typically involves modifying the carboxylic acid group and potentially introducing or altering functionalities elsewhere on the pimarane skeleton. For instance, reduction of the carboxylic acid group of isopimaric acid would lead to this compound. Research has explored the synthesis of various derivatives based on the isopimaric acid skeleton, such as acyl (amide) thiourea (B124793) derivatives, to investigate their biological activities. sioc-journal.cn These modifications highlight the potential of isopimaric acid as a starting material for generating a library of related compounds.
Conversion Reactions of this compound
This compound itself can undergo various conversion reactions to yield new derivatives with potentially altered properties. These reactions can target the hydroxyl group, the double bonds, or other positions on the tetracyclic core. While specific detailed reaction schemes for the conversion of this compound were not extensively detailed in the search results, general organic transformations applicable to primary alcohols and alkenes on a diterpene scaffold would be relevant. Such reactions could include esterification, etherification, oxidation, reduction, halogenation, or additions to the double bonds. oit.eduslideshare.net Historically, investigations into the chemistry of diterpenoids in the mid-20th century included studies on the conversion of compounds like this compound. scispace.com
Design and Synthesis of Novel this compound Derivatives
The design and synthesis of novel this compound derivatives are driven by the desire to explore new chemical space based on the pimarane scaffold and to potentially discover compounds with enhanced or different biological activities. This involves rational design based on structural insights and the application of synthetic methodologies to construct the target molecules.
Studies have focused on the design and synthesis of novel pimarane diterpenoid analogs, often with modifications aimed at improving specific properties. researchgate.net The synthesis of these novel derivatives can involve introducing various functional groups or modifying the existing ones on the isopimarane core. This can lead to compounds with altered solubility, reactivity, or interactions with biological targets. The design process may be guided by computational methods or structure-activity relationship studies of existing pimaranes. researchgate.net The synthesis of acyl (amide) thiourea derivatives based on the isopimaric acid skeleton exemplifies the creation of novel compounds through targeted modifications. sioc-journal.cn
Preclinical Biological Activities and Pharmacological Mechanisms of Isopimarinol and Derivatives in Vitro & Animal Models
Antimicrobial Investigations of Isopimarinol and Related Diterpenoids
This compound, a diterpene found in plants such as Trichilia heudelotii and Cryptomeria japonica, has been investigated for its antimicrobial capabilities. nih.govbiorxiv.org Studies extend to related pimarane (B1242903) diterpenoids and derivatives, collectively demonstrating a range of antibacterial and antifungal actions.
This compound and its related compounds have demonstrated notable antibacterial effects against a variety of pathogens. The n-hexane extract of Trichilia Heudelotii leaves, which is known to contain this compound, yields these active diterpenes. biorxiv.org Methanol extracts from the same plant have also shown documented antibacterial activity. biorxiv.org The Trichilia genus is associated with bactericidal activity against several bacterial species, including Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. unina.it
Derivatives of the closely related isopimaric acid have also been synthesized and evaluated. Pyridine acylhydrazone derivatives, for instance, displayed varying degrees of antibacterial activity, with notable efficacy against Streptococcus pneumoniae. researchgate.net Furthermore, compounds related to this compound isolated from Trichilia prieuriana exhibited significant antibacterial potency with Minimum Inhibitory Concentration (MIC) values ranging from 4.09 to 71.8 µM. researchgate.net
Table 1: Antibacterial Activity of this compound-Containing Extracts and Related Compounds
| Bacterial Strain | Source/Compound | Observed Activity | Reference |
|---|---|---|---|
| Bacillus cereus | Trichilia genus extracts | Bactericidal | unina.it |
| Escherichia coli | Trichilia genus extracts | Bactericidal | unina.it |
| Pseudomonas aeruginosa | Trichilia genus extracts | Bactericidal | unina.it |
| Staphylococcus aureus | Trichilia genus extracts | Bactericidal | unina.it |
The antifungal potential of this compound and associated compounds has been explored in several studies. This compound has been identified as a diterpenoid constituent of the heartwood of Taiwania cryptomerioides. researchgate.net While this compound itself was noted, related cadinane (B1243036) skeletal sesquiterpenoids from the same plant demonstrated a potent antifungal index against the wood-rot fungi Coriolus versicolor and Laetiporus sulphureus. researchgate.net In one case, a related compound, alpha-cadinol, completely inhibited the growth of these fungi at a concentration of 100 ppm. researchgate.net
Extracts from plants containing diterpenoids have been shown to inhibit the mycelial growth of various fungi. researchgate.net Specifically, exudate from Psiadia punctulata, a plant genus that contains diterpenes, has demonstrated antifungal activity against Colletotricum coffeanum and Fusarium ossisporum, which are pathogenic fungi affecting coffee and potato plants, respectively. unina.it
Anti-inflammatory Modulatory Effects in Preclinical Models
This compound and its derivatives have been evaluated for their ability to modulate inflammatory pathways in preclinical models. This compound was among the compounds isolated from Trachelospermum jasminoides, a plant utilized in traditional medicine for inflammation-related conditions. researchgate.net Studies on constituents from this plant showed that related compounds could significantly inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net
Significant findings have emerged from the study of synthetic derivatives of the related isopimaric acid. C4-modified isopimaric acid derivatives were found to possess significant anti-inflammatory activity in in vivo animal tests. researchgate.net The anti-inflammatory effects of other related diterpenes have also been reported. The diterpene 7-oxoferruginol has been linked to the anti-inflammatory effects of Cryptomeria japonica. mdpi.com Terpenes such as sugiol, also from C. japonica, exhibited anti-inflammatory activity by inhibiting key inflammatory proteins like TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.gov
Cytotoxicity in Cellular Assays and Preclinical Cancer Models
The cytotoxic potential of this compound and its analogs against various cancer cell lines has been a key area of investigation. Plant species from the Trichilia genus, which are known sources of this compound, are recognized for their cytotoxic activities. researchgate.net
Specific studies have highlighted the effects of isopimarane-type compounds. One isopimarane (B1252804) derivative was identified as the sole active compound exhibiting cytotoxicity against the MDA-MB-231 human breast cancer cell line in a particular study. molaid.com Synthetic derivatives of isopimaric acid have demonstrated enhanced cytotoxicity against the MCF-7 breast cancer cell line when compared to the parent compound. researchgate.net The most active of these derivatives recorded a GI50 (concentration for 50% growth inhibition) value of 6.3 μM and was found to be less toxic to non-cancerous cells than the conventional chemotherapy drug doxorubicin. researchgate.net In a separate investigation, related limonoids from the Trichilia genus reduced the viability of HepG2 and Huh7 human hepatoma (liver cancer) cells, with TC50 (50% toxic concentration) values ranging from 5 to 10 μM. researchgate.net
Table 2: Cytotoxicity of this compound-Related Compounds in Preclinical Cancer Models
| Cell Line | Compound Type | Measurement | Value | Reference |
|---|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | Isopimarane derivative | Cytotoxic Activity | Active | molaid.com |
| MCF-7 (Breast Cancer) | Isopimaric acid derivative | GI50 | 6.3 μM | researchgate.net |
| HepG2 (Liver Cancer) | Havanensin type limonoids | TC50 | 5 - 10 μM | researchgate.net |
Analgesic Potentials of this compound Derivatives in Animal Models
Research into the pain-relieving properties of this compound class has focused on derivatives. Specifically, amides of the related isopimaric acid have been studied for their analgesic effects in established animal models of pain. researchgate.net These derivatives demonstrated statistically significant analgesic activity in both the acetic acid-induced writhing test, a model for visceral pain, and the hot-plate test, a model for thermal pain. researchgate.net The efficacy of these compounds was reported to be comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. researchgate.net
Antioxidant Capacities and Free Radical Scavenging of this compound and Analogs
This compound and related diterpenoids have been shown to possess antioxidant properties and the ability to scavenge free radicals. In studies evaluating the antioxidant activity of various compounds using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, this compound was identified as an active component. ncsu.eduncsu.edu While the diterpene ferruginol (B158077) showed the most significant inhibitory activity against the DPPH radical, it was followed by a group of other compounds that included this compound. ncsu.eduncsu.edu
Extracts from Trichilia monadelpha, a plant known to contain diterpenes like this compound, exhibited concentration-dependent antioxidant activity. researchgate.net This activity was confirmed across multiple assays, including the DPPH free radical scavenging assay, a reducing ability assay, and a hydroxyl radical scavenging activity assay. researchgate.net The free-radical scavenging ability of this compound has also been noted in other phytochemical reviews. researchgate.net
Anti-malarial Activity in Parasitic Models
The potential of this compound and its derivatives as anti-malarial agents has been explored in preclinical studies, primarily focusing on their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. This compound is a diterpene that has been isolated from various plant sources, including those from the Trichilia genus, which have a history of use in traditional medicine for treating malaria. researchgate.netresearchgate.net
Research on extracts from the stem bark of Trichilia monadelpha has led to the isolation of several compounds, including this compound. mdpi.com While the crude extracts and some isolated compounds from this plant have demonstrated antiplasmodial activity against the chloroquine-sensitive/sulfadoxine-resistant 3D7 strain of P. falciparum, specific activity data for this compound from this particular study is not detailed. mdpi.com However, another study on Trichilia heudelotti also isolated this compound and reported on the antiplasmodial activities of various extracts and compounds from the plant. researchgate.net This suggests that this compound is a constituent of plants with recognized anti-malarial properties.
Table 1: Anti-malarial Activity of Compounds from Trichilia Species
| Compound/Extract | Parasite Strain | Activity (IC₅₀) | Source |
|---|---|---|---|
| Grandifotane A | P. falciparum 3D7 | 1.37 µM | mdpi.com |
| Khayanolide D | P. falciparum 3D7 | 1.68 µM | mdpi.com |
Other Investigated Biological Activities (e.g., anticholinesterase, neuroprotective, immunomodulatory)
The broader genus Trichilia, from which this compound has been isolated, has been a subject of research for various other biological activities. researchgate.netresearchgate.net Studies on this genus have indicated potential anticholinesterase, neuroprotective, and immunomodulatory properties. researchgate.netresearchgate.net For instance, research on the genus Trichilia has revealed antioxidant, antibacterial, anticholinesterase, and neuroprotective activities. researchgate.net
However, the currently available scientific literature does not provide specific data on the direct anticholinesterase, neuroprotective, or immunomodulatory activities of the isolated compound this compound itself. While the genus shows promise in these areas, further research is required to determine if this compound is one of the specific constituents responsible for these effects.
One study on various diterpenes reported that ferruginol possessed significant radical scavenging activity, while this compound showed the least radical scavenging activity in that particular assay, suggesting low antioxidant potential in that specific context. researchgate.net
Table 2: Investigated Biological Activities of the Trichilia Genus
| Biological Activity | Findings | Source |
|---|---|---|
| Anticholinesterase | The genus Trichilia has shown anticholinesterase properties. | researchgate.netresearchgate.net |
| Neuroprotective | The genus Trichilia has exhibited neuroprotective effects. | researchgate.net |
| Immunomodulatory | The genus Trichilia is being studied for immunomodulation. | researchgate.net |
Structure Activity Relationship Sar Studies of Isopimarinol Derivatives
Correlative Analyses of Structural Features and Biological Effects in Isopimarinol Analogs
Correlative analyses of this compound analogs and related pimarane (B1242903) diterpenes aim to identify specific structural motifs that are critical for their biological effects. Pimarane diterpenes are characterized by a tricyclic skeleton, and their bioactivities are often influenced by the type and position of functional groups. nih.govjocpr.com
Studies on various pimarane-type diterpenes isolated from fungi, such as those from the Eutypella species, have revealed that the presence and position of carbonyl groups, hydroxyl groups, and olefinic bonds (double bonds) are significant factors in determining their cytotoxic effects. nih.gov For instance, the cytotoxic activity of some pimarane diterpenes is influenced by the presence of a carbonyl group at position C-7 and a double bond at ∆8,14. nih.gov
The structural diversity within the pimarane family, which includes pimarane, isopimarane (B1252804), and ent-pimarane stereochemical variations, leads to a wide range of biological activities such as antimicrobial, antifungal, antiviral, and cytotoxic effects. nih.govjocpr.com This diversity underscores the importance of the core scaffold and its stereochemistry in interacting with biological targets.
The table below presents cytotoxic activity data for several pimarane-type diterpenes, illustrating how variations in their structures correlate with their biological effects against different cancer cell lines.
| Compound Name | Source Organism | Tested Cell Lines | IC₅₀ (µM) |
| Libertellenone H | Libertella sp. | PANC-1, SW1990 | 3.31 - 44.1 |
| Scopararane G | Eutypella scoparia | Not specified | Not specified |
| Eutypellenoid B | Eutypella sp. D-1 | HCT-116 | 3.7 |
| Robustaditerpene A | Ilyonectria robusta | T and B cells | Not specified |
| Robustaditerpene B | Ilyonectria robusta | T and B cells | Not specified |
This table is for illustrative purposes and includes data for related pimarane diterpenes to highlight general SAR trends within this class of compounds.
Impact of Functional Group Modifications on this compound Bioactivity
The modification of functional groups on the this compound scaffold is a key strategy to modulate its biological activity. The introduction or alteration of hydroxyl, carbonyl, and alkyl groups can significantly impact the molecule's polarity, lipophilicity, and ability to interact with biological targets. nih.gov
For the broader class of pimarane diterpenes, research has shown that:
Hydroxylation and Acetylation: The number and position of hydroxyl groups can influence cytotoxicity. nih.gov Acetylation of these hydroxyl groups can also alter the bioactivity, likely by changing the compound's ability to cross cell membranes.
Carbonyl Groups: The presence of a carbonyl group, for example at C-7, has been identified as a potentially important feature for the cytotoxic activity of some pimarane derivatives. nih.gov
Olefinic Bonds: The position of double bonds within the pimarane skeleton, such as the ∆8,14 olefinic bond, is also considered a significant factor influencing cytotoxicity. nih.gov
Glycosylation: The addition of sugar moieties to form diterpene glycosides can also modify the biological profile, although in some reported cases, this has led to weaker inhibitory activities against tumor cell lines. nih.gov
The table below summarizes the impact of certain functional groups on the bioactivity of selected pimarane-type diterpenes.
| Compound/Derivative | Key Functional Group(s) | Observed Biological Effect |
| Libertellenone H | Isopimarane-type with specific oxygenation | Effective cytotoxicity against several tumor cell lines. nih.gov |
| Isopimarane Diterpene Glycosides | Sugar moiety attached | Weak inhibitory activities against tumor cell lines. nih.gov |
This table provides examples from the broader pimarane diterpene class to infer potential impacts of functional group modifications on this compound.
Stereochemical Influences on this compound's Biological Profile
Stereochemistry plays a pivotal role in the biological activity of chiral natural products like this compound. nih.gov The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with biological macromolecules, such as enzymes and receptors, which are themselves chiral. nih.gov
Pimarane diterpenes exist in different stereochemical forms, including pimarane, isopimarane, ent-pimarane, and ent-isopimarane. nih.gov The "ent-" prefix denotes an enantiomer of the natural product. These stereoisomers can exhibit distinct biological activities. For example, the absolute configuration of the pimarane skeleton is a determining factor for its bioactivity. nih.gov
While specific studies on the stereochemical influences of this compound derivatives are limited, research on other chiral molecules demonstrates that different enantiomers can have significantly different biological effects. nih.gov It is therefore highly probable that the specific stereochemistry of this compound is crucial for its biological profile, and any changes to its chiral centers would likely result in altered or diminished activity.
Computational Approaches in this compound SAR Elucidation
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for elucidating the SAR of bioactive compounds. jocpr.commdpi.comnih.gov These approaches can predict the biological activity of novel derivatives and provide insights into their mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.commdpi.comnih.gov For this compound, a QSAR study would involve generating a dataset of derivatives with varying structural features and their corresponding biological activities. This data would then be used to build a model that could predict the activity of new, untested this compound analogs, thereby guiding the synthesis of more potent compounds. While specific QSAR studies for this compound were not found, the methodology is widely applied in drug discovery. jocpr.commdpi.comnih.gov
Molecular Docking: Molecular docking simulations can predict the binding orientation and affinity of a ligand (like an this compound derivative) to the active site of a target protein. mdpi.comscirp.org This technique can help to visualize the interactions between the compound and its biological target, providing a rationale for the observed biological activity and guiding the design of new derivatives with improved binding. For instance, docking studies on other compound classes have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for activity. mdpi.comscirp.org
Metabolomic Profiling and Chemoinformatic Analysis of Isopimarinol Biosynthesis and Metabolism
Isotope-Labeling Metabolomics for Isopimarinol Pathway Elucidation
Isotope-labeling is a powerful technique for tracing the flow of atoms through metabolic networks, making it indispensable for discovering new pathways and confirming the biosynthesis of natural products. nih.gov Stable Isotope Resolved Metabolomics (SIRM) allows for the unambiguous tracking of individual atoms through complex, compartmentalized metabolic pathways in a variety of biological systems. nih.govspringernature.com
The process involves introducing a nutrient or precursor compound enriched with a stable isotope (such as ¹³C, ¹⁵N, or ²H) into a biological system, such as a plant or cell culture. nih.govfrontiersin.org For a diterpenoid like this compound, which is synthesized via the isoprenoid pathway, a globally labeled precursor like ¹³C-glucose or a more specific labeled precursor could be used. nih.gov As the organism metabolizes the labeled compound, the isotope is incorporated into downstream metabolites.
Subsequent analysis using high-resolution mass spectrometry (HRMS) can detect the characteristic mass shifts caused by the incorporated heavy isotopes. frontiersin.org This allows researchers to:
Confirm Biosynthesis: Positively identify metabolites, including previously unknown ones, that are derived from the labeled precursor. nih.gov
Delineate Pathways: Trace the labeled atoms through successive intermediates to map the steps of the biosynthetic pathway. nih.govfrontiersin.org This is crucial for understanding complex cyclizations and rearrangements common in diterpenoid synthesis.
Filter Complex Data: Use the unique isotopic signature to filter complex metabolomics datasets, focusing specifically on the pathway of interest. osti.gov
For example, studies on other plant metabolites have successfully used ¹³C-labeled phenylalanine to identify all downstream products in the phenylpropanoid pathway in Arabidopsis. osti.gov This approach, combining stable isotope labeling with advanced computational tools, can effectively catalogue a pathway's products and contribute to the identification of the genes involved. osti.gov The application of such tracer experiments is a cornerstone for moving from observing metabolites to mechanistically investigating their production. nih.gov
Comprehensive Metabolite Fingerprinting of this compound in Biological Systems
Metabolite fingerprinting is a high-throughput approach used to generate a characteristic chemical profile, or "fingerprint," of a biological sample. mdpi.com Unlike targeted analysis, which quantifies specific known compounds, fingerprinting provides a holistic snapshot of the metabolome, making it ideal for classifying samples or detecting metabolic changes without necessarily identifying every compound. researchgate.netpsu.edu
The primary analytical platforms for generating these fingerprints are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with liquid chromatography (LC). nih.govnih.gov
¹H-NMR Spectroscopy: This technique is highly reproducible and provides structural information about the most abundant metabolites in an unfractionated extract. psu.edubohrium.com It is particularly effective for identifying major classes of compounds like sugars, amino acids, and organic acids. nih.gov
LC-MS: This method offers higher sensitivity than NMR and excels at detecting a wider range of metabolites, including those present at very low concentrations. nih.govmdpi.com Tandem mass spectrometry (LC-MS/MS) can further provide fragmentation data that aids in structural characterization. mdpi.com
The data generated from these platforms are complex and require chemometric and multivariate data analysis for interpretation. nih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are used to analyze the spectral data, identify patterns, and classify samples. mdpi.com This approach has been widely used for the quality control and authentication of herbal medicines by differentiating samples based on origin, species, or adulteration. mdpi.com
In the context of this compound, metabolite fingerprinting could be applied to:
Differentiate between plant varieties that produce varying levels of this compound and related diterpenoids.
Monitor the metabolic response of a producing organism (e.g., a plant or engineered microbe) to environmental stress or genetic modification.
Assess the quality and consistency of natural product extracts containing this compound.
Analytical Platforms and Data Analysis for this compound Metabolomics Research
The comprehensive analysis of this compound and its related metabolites relies on a combination of advanced analytical platforms and sophisticated data analysis tools. researchgate.net The choice of platform depends on the specific research question, as each offers complementary advantages in sensitivity, resolution, and structural elucidation power. mdpi.comnih.gov
Analytical Platforms
The most relevant analytical techniques for natural product discovery are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
| Platform | Separation Principle | Detection Method | Key Applications in Diterpenoid Analysis |
| GC-MS | Gas Chromatography (Volatility) | Mass Spectrometry (EI) | Analysis of volatile and semi-volatile compounds; requires derivatization for non-volatile diterpenoids. Provides robust, reproducible spectra for library matching. nih.gov |
| LC-MS | Liquid Chromatography (Polarity) | Mass Spectrometry (ESI, APCI) | Highly sensitive detection of a broad range of diterpenoids without derivatization. nih.govnih.gov LC-MS/MS provides fragmentation for structural clues. mdpi.com |
| NMR | None (in direct analysis) | Nuclear Magnetic Resonance | Unambiguous structure elucidation of purified compounds. Quantitative analysis (qNMR) of major metabolites in extracts. psu.edunih.gov |
This table summarizes the primary analytical platforms used in metabolomics research.
Data Analysis and Chemoinformatics
The large and complex datasets generated by these platforms necessitate the use of advanced chemoinformatic and bioinformatic tools. nih.govspringernature.com The data analysis workflow involves several key steps:
Data Preprocessing: Raw data from MS or NMR instruments are processed to align peaks, normalize signals, and create a feature matrix for statistical analysis.
Metabolite Annotation and Identification: A major bottleneck in metabolomics is accurately identifying unknown molecules. nih.gov This is achieved by matching experimental data (e.g., accurate mass, fragmentation patterns, retention time, NMR spectra) against spectral libraries and compound databases such as METLIN, ChemSpider, and the Dictionary of Natural Products (DNP). nih.gov
Statistical and Pathway Analysis: Multivariate statistical tools are used to find significant differences between sample groups. nih.gov Identified metabolites can then be mapped onto known metabolic pathways using databases like KEGG to understand the biological implications of the observed changes.
Advanced Tools: Modern chemoinformatics includes tools for tasks like molecular networking, which groups structurally related metabolites from MS/MS data, and software that can simulate NMR spectra to help verify compound structures. mdpi.comnih.gov
This integrated approach, combining high-resolution analytical data with powerful computational tools, is essential for exploring the biosynthesis and metabolism of complex natural products like this compound. rsc.org
Future Research Directions and Emerging Applications of Isopimarinol
Identification and Characterization of Unexplored Biosynthetic Enzymes for Isopimarinol
The biosynthesis of diterpenes like this compound typically involves the cyclization of geranylgeranyl pyrophosphate, a C20 acyclic precursor, catalyzed by terpene synthases. core.ac.ukdokumen.pubresearchgate.net While the general pathway for diterpene biosynthesis is understood to involve enzymatic, stepwise processes, the specific enzymes responsible for the formation of this compound in various plant species are not fully characterized. researchgate.net Identifying and characterizing these unexplored biosynthetic enzymes is a critical area for future research. This involves isolating the enzymes, studying their catalytic mechanisms, and understanding the genes that encode them. Such research could provide insights into the regulation of this compound production in nature and potentially enable the biotechnological production of this compound and its precursors through metabolic engineering. Early research in diterpenoid biosynthesis excluded certain centers during the process, highlighting the need for further investigation into the specific enzymatic steps involved in this compound formation. scispace.com
Development of Novel Synthetic Methodologies for Complex this compound Analogs
The complex tricyclic structure of this compound presents challenges and opportunities for chemical synthesis. Developing novel synthetic methodologies is crucial for creating this compound analogs with potentially enhanced biological activities or improved pharmacokinetic properties. This research area focuses on designing efficient and stereoselective routes to construct the isopimarane (B1252804) skeleton and introduce various functional groups. Previous studies have explored synthetic transformations of higher terpenoids and the synthesis of isopimaric acid derivatives, demonstrating the feasibility of manipulating this structural class. core.ac.ukresearchgate.net Future work could involve exploring new catalytic reactions, developing divergent synthesis strategies to access a library of analogs from common intermediates, and utilizing flow chemistry or automation to improve synthesis efficiency. The synthesis of related diterpenes and their derivatives, such as the conversion of bicyclic labdanes to tricyclic rosanes or the preparation of abietanoic acids, provides a foundation for developing methodologies applicable to this compound analogs. core.ac.ukkyoto-u.ac.jp
Mechanistic Elucidation of this compound's Biological Actions at the Molecular Level
While this compound has been reported to possess certain biological activities, a detailed understanding of its mechanisms of action at the molecular level is often lacking. Future research needs to focus on identifying the specific protein targets or biological pathways that this compound interacts with. This can involve a combination of biochemical assays, cell biology techniques, and structural biology methods like X-ray crystallography or cryo-Electron Microscopy to visualize the interactions. nih.gov Understanding the molecular mechanisms is essential for rational drug design and for predicting potential therapeutic applications. For example, research on related diterpenes has investigated their effects on nerve growth factor secretion or inhibition of nitric oxide production, suggesting potential avenues for studying this compound's biological effects. researchgate.net Elucidating the precise molecular events triggered by this compound binding to its targets will be key to advancing its potential therapeutic use.
Integration of Computational Chemistry and Machine Learning in this compound Drug Discovery Efforts
Computational chemistry and machine learning are becoming increasingly important tools in drug discovery, and their integration can significantly accelerate research on this compound. immunocure.usriken.jpox.ac.ukphysicsworld.comschrodinger.com Future research can leverage these approaches for various purposes:
Virtual Screening: Using computational methods to screen large databases of compounds to identify potential this compound analogs with desired properties.
Molecular Docking and Dynamics Simulations: Predicting how this compound and its analogs interact with target proteins at the atomic level, providing insights into binding affinity and mechanism of action. immunocure.us
Quantitative Structure-Activity Relationship (QSAR) Modeling: Building predictive models that correlate the chemical structures of this compound analogs with their biological activities, guiding the design of more potent compounds.
De Novo Design: Utilizing machine learning algorithms to generate entirely new molecular structures based on desired properties, potentially leading to the discovery of novel this compound-like compounds. schrodinger.com
Biosynthesis Prediction: Employing computational tools to predict potential biosynthetic pathways and enzymes involved in this compound production.
These computational approaches can help prioritize synthesis efforts, reduce the number of compounds that need to be experimentally tested, and provide deeper insights into the structure-activity relationships of this compound and its derivatives. immunocure.usox.ac.uk The integration of experimental data with computational predictions will be crucial for efficient drug discovery from this compound.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Isopimarinol in laboratory settings?
- Methodological Answer : Synthesis typically involves stereoselective cyclization of terpenoid precursors, followed by purification via column chromatography. Characterization requires a combination of NMR (¹H, ¹³C, DEPT, COSY) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular confirmation, and X-ray crystallography for absolute configuration determination. Reproducibility hinges on documenting solvent systems, temperature gradients, and catalyst ratios .
- Data Example :
| Technique | Key Parameters | Purpose |
|---|---|---|
| NMR | δ (ppm), J (Hz), coupling patterns | Confirm functional groups/stereochemistry |
| HRMS | m/z, isotopic pattern | Verify molecular formula |
| XRD | Crystal lattice parameters | Resolve 3D structure |
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity) using in vitro models. For cytotoxicity, use cell lines (e.g., MCF-7, HeLa) with MTT assays, normalizing results to positive controls (e.g., doxorubicin). Dose-response curves (IC₅₀ calculations) and triplicate runs ensure statistical validity. Include negative controls to rule out solvent interference .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct systematic reviews to identify variability sources (e.g., assay protocols, compound purity). Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity (I² statistic). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and comparative pharmacokinetic profiling (e.g., bioavailability, metabolic stability) .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action?
- Methodological Answer : Employ a multi-omics approach:
Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
Proteomics : SILAC labeling to quantify protein expression changes.
Metabolomics : LC-MS/MS to track metabolite flux.
Integrate data using pathway analysis tools (e.g., KEGG, STRING) and validate with CRISPR-Cas9 knockouts of candidate targets .
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Publish raw datasets (NMR FIDs, chromatograms) in repositories like Zenodo.
- Report detailed experimental conditions (e.g., humidity for crystallization, HPLC gradient profiles).
- Use standardized reference compounds and negative controls across labs .
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) for IC₅₀/EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-series data, employ mixed-effects models. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .
Methodological Challenges & Solutions
Q. How to resolve discrepancies in this compound’s reported solubility profiles?
- Methodological Answer : Re-evaluate solvent systems using Hansen solubility parameters. Perform dynamic light scattering (DLS) to detect aggregates. Cross-validate with saturation shake-flask method and computational tools (e.g., COSMO-RS) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs: purity, enantiomeric excess).
- Use design-of-experiments (DoE) to optimize reaction parameters.
- Apply PAT (Process Analytical Technology) for real-time monitoring .
Future Directions
Q. What gaps exist in current this compound research, and how can they be addressed?
- Methodological Answer : Prioritize understudied areas:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
